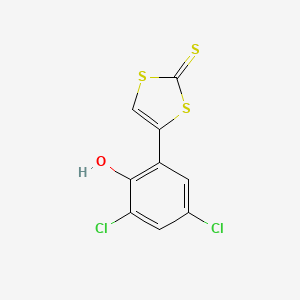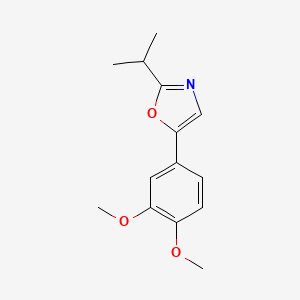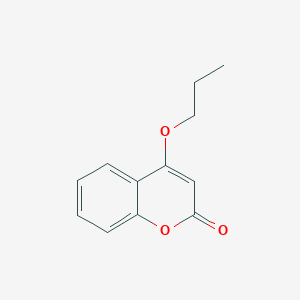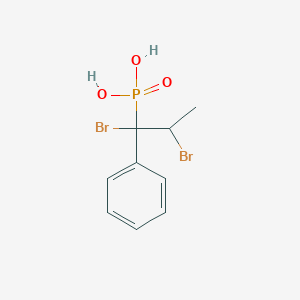
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dithiole-thione ring attached to a dichlorohydroxyphenyl group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with carbon disulfide and a base, followed by cyclization to form the dithiole-thione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole-thione ring to dithiol or thiol derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted phenyl derivatives. These products can have different chemical and biological properties, making them useful for further applications .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Potential therapeutic agent for treating infections and cancer, with ongoing research into its efficacy and safety.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione involves its interaction with cellular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes by binding to active sites or altering protein structures. Its antimicrobial and anticancer effects are attributed to its ability to generate reactive oxygen species and induce oxidative stress in target cells .
Comparison with Similar Compounds
Similar Compounds
Bithionol: An antibacterial and anthelmintic compound with a similar dichlorohydroxyphenyl structure.
4-(3,5-Dichloro-2-hydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid: Another compound with a dichlorohydroxyphenyl group, used in different therapeutic applications.
Uniqueness
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione is unique due to its dithiole-thione ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile chemical and therapeutic agent .
Properties
| 91859-38-0 | |
Molecular Formula |
C9H4Cl2OS3 |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
4-(3,5-dichloro-2-hydroxyphenyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C9H4Cl2OS3/c10-4-1-5(8(12)6(11)2-4)7-3-14-9(13)15-7/h1-3,12H |
InChI Key |
KYWUZHLJZLSJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CSC(=S)S2)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)




